A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl
A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the precise characterization of a drug candidate is paramount. This guide provides an in-depth technical analysis of (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride, a chiral piperazine derivative of interest. We delineate the critical distinction between molecular weight (average mass) and exact mass (monoisotopic mass), detailing their theoretical calculations. Furthermore, this whitepaper presents field-proven experimental protocols for their determination, primarily focusing on high-resolution mass spectrometry (HRMS) and complementary techniques such as elemental analysis. The causality behind methodological choices is explained, ensuring a robust and self-validating approach to compound characterization, a cornerstone of regulatory submission and successful drug development.
Part 1: Theoretical Foundation and Calculated Values
The Critical Distinction: Molecular Weight vs. Exact Mass
Understanding the difference between molecular weight and exact mass is fundamental for analytical precision in chemical and pharmaceutical sciences.
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Molecular Weight (or Molar Mass) : This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements, which are themselves averages based on natural isotopic abundance.[1] This value is used for stoichiometric calculations involving bulk materials, such as preparing solutions or determining reaction yields.
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Exact Mass : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S, ³⁵Cl).[2] It is a theoretical value that can be measured with high precision by high-resolution mass spectrometry (HRMS).[2][3][4] The ability to measure exact mass to several decimal places allows for the unambiguous determination of a molecule's elemental composition.[3][5]
Molecular Structure and Formula
The subject of this guide is the hydrochloride salt of a specific chiral piperazine derivative.
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Free Base: (3R)-1-(ethanesulfonyl)-3-methylpiperazine
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HCl Salt: (3R)-1-(ethanesulfonyl)-3-methylpiperazine hydrochloride
Figure 1. Chemical structures of (3R)-1-(ethanesulfonyl)-3-methylpiperazine free base and its hydrochloride salt.
The molecular formula for the free base is C₇H₁₆N₂O₂S .[6][7][8] The addition of hydrogen chloride results in the formula C₇H₁₇ClN₂O₂S for the salt.
Calculation of Molecular Properties
The theoretical values for both molecular weight and exact mass are derived from the molecular formula and the specific masses of the constituent atoms. The table below summarizes these crucial values.
| Property | Form | Molecular Formula | Calculation Details | Calculated Value |
| Molecular Weight | Free Base | C₇H₁₆N₂O₂S | Sum of IUPAC standard atomic weights[9][10] | 192.28 g/mol [6][7][8] |
| Molecular Weight | HCl Salt | C₇H₁₇ClN₂O₂S | (MW of Free Base) + (MW of HCl) | 228.74 g/mol |
| Exact Mass | Free Base | C₇H₁₆N₂O₂S | Sum of monoisotopic masses (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)[11] | 192.09325 Da |
| Exact Mass | [M+H]⁺ Ion | [C₇H₁₇N₂O₂S]⁺ | (Exact Mass of Free Base) + (Exact Mass of ¹H) - e⁻ | 193.10107 Da |
| Exact Mass | HCl Salt | C₇H₁₇ClN₂O₂S | Sum of monoisotopic masses (including ³⁵Cl)[11][12] | 228.06993 Da |
Calculations are based on the most abundant isotopes: C=12.00000, H=1.007825, N=14.003074, O=15.994915, S=31.972071, Cl=34 .968853 Da.
Part 2: Experimental Determination and Verification
Theoretical values must be confirmed through rigorous experimentation. Mass spectrometry stands as the definitive technique for this purpose, supported by orthogonal methods for complete characterization.
The Principle of High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone of modern molecular characterization. Unlike low-resolution instruments that provide nominal mass, high-resolution instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with accuracies in the parts-per-million (ppm) range.[5][13] This precision is essential to distinguish between different molecular formulas that may have the same nominal mass.[4][13]
Causality of Method Choice: For a molecule like (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl, which is a polar organic salt, Electrospray Ionization (ESI) is the preferred ionization technique. ESI is a soft ionization method that transfers molecules from solution into the gas phase as ions with minimal fragmentation. Given the presence of basic nitrogen atoms in the piperazine ring, analysis is conducted in positive ion mode, where the molecule is readily protonated. In this process, the HCl salt dissociates in the spray solution, and the instrument detects the protonated free base, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion provides the experimental value for the exact mass.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol describes a self-validating system for the accurate mass determination of the target compound.
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Sample Preparation:
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Accurately weigh approximately 1 mg of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl.
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Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid ensures the analyte remains protonated.
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Prepare a dilute working solution (e.g., 1-10 µg/mL) by serial dilution from the stock solution.
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Instrument Calibration:
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Calibrate the HRMS instrument immediately before analysis using a well-characterized, multi-point calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.
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-
Analysis:
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Introduce the sample into the ESI source via direct infusion or through an LC system at a constant flow rate (e.g., 5-10 µL/min for infusion).
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Acquire data in positive ion, high-resolution mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
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Data Processing:
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Extract the mass spectrum and locate the peak corresponding to the theoretical m/z of the [M+H]⁺ ion (193.10107 Da).
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Calculate the mass error between the measured m/z and the theoretical m/z in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
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Validation: A mass error of < 5 ppm is considered definitive confirmation of the elemental composition.
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Workflow for HRMS-Based Mass Determination
The following diagram illustrates the logical flow from sample to confirmed molecular formula.
Caption: Workflow for accurate mass determination by ESI-HRMS.
Complementary Analytical Techniques for Structural Validation
While HRMS confirms the elemental composition, a complete characterization relies on orthogonal techniques.
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Elemental Analysis (EA): This technique provides the weight percentage of C, H, N, and S. For the HCl salt, a specific analysis for chlorine is included. The experimental percentages are compared against the theoretical values calculated from the molecular formula. A close correlation validates the formula and provides an indication of sample purity. This is a classic and robust method for confirming the presence of the chloride counter-ion.[14][15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For salt verification, the protonation of a nitrogen atom by HCl typically causes a downfield shift in the signals of adjacent protons (α-protons) in the ¹H NMR spectrum compared to the free base.[16][17] The presence of an additional, sometimes broad, signal for the N-H⁺ proton can also be observed, particularly in aprotic solvents like DMSO-d₆.[18][19]
Part 3: Data Interpretation and Significance in Drug Development
Accurate determination of molecular weight and exact mass is not merely an academic exercise; it is a critical requirement in the pharmaceutical industry.
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Identity and Confirmation: An accurate mass measurement is a primary identifier for a new chemical entity. It provides definitive proof that the intended molecule has been synthesized.
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Purity Assessment: The mass spectrum can reveal the presence of impurities, byproducts, or residual starting materials, which is crucial for safety and efficacy.
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Regulatory Compliance: Regulatory agencies such as the FDA and EMA require comprehensive characterization data, including definitive proof of structure and composition. An HRMS report is a standard component of any submission package (e.g., an Investigational New Drug application).
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Metabolism Studies: In drug metabolism studies, HRMS is used to identify metabolites by searching for predicted mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation).
Conclusion
The characterization of (3R)-1-(ethanesulfonyl)-3-methylpiperazine HCl requires a dual approach: the precise calculation of its theoretical molecular weight (228.74 g/mol ) and exact mass (228.06993 Da), followed by rigorous experimental verification. High-resolution mass spectrometry serves as the primary tool, confirming the elemental composition via the accurate mass of the protonated free base ([M+H]⁺ at m/z 193.10107). This is supported by elemental analysis to confirm bulk composition and NMR spectroscopy to verify the covalent structure and salt formation. Together, these methods provide a self-validating system that ensures the identity, purity, and integrity of the compound, fulfilling the stringent requirements of modern drug discovery and development.
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